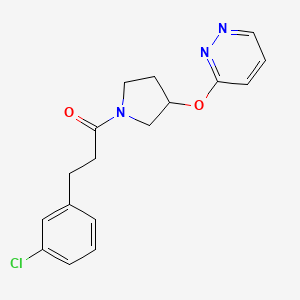

3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-4-1-3-13(11-14)6-7-17(22)21-10-8-15(12-21)23-16-5-2-9-19-20-16/h1-5,9,11,15H,6-8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEXRCSVMRNHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Propan-1-One Backbone

The propan-1-one core is typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For the 3-chlorophenyl variant, 3-chloroacetophenone is reacted with formaldehyde under basic conditions to yield 3-(3-chlorophenyl)propan-1-one. This intermediate serves as the foundation for subsequent functionalization.

Reaction Conditions :

Pyrrolidine Ring Synthesis

The pyrrolidine ring is constructed via Paal-Knorr pyrrolidine synthesis , involving cyclization of 1,4-diketones with primary amines. For the 3-(pyridazin-3-yloxy) substitution, a pre-functionalized amine is required.

Stepwise Protocol :

- Synthesis of 3-(Pyridazin-3-yloxy)pyrrolidine :

Key Data :

Microwave-Assisted Reductive Alkylation

Coupling of Propan-1-One and Pyrrolidine Moieties

Microwave irradiation significantly enhances the efficiency of N-alkylation reactions. The propan-1-one intermediate is coupled with 3-(pyridazin-3-yloxy)pyrrolidine via reductive alkylation using sodium cyanoborohydride.

Procedure :

- Combine 3-(3-chlorophenyl)propan-1-one (1 eq), 3-(pyridazin-3-yloxy)pyrrolidine (1.2 eq), and sodium cyanoborohydride (1.5 eq) in methanol.

- Irradiate at 100°C for 20 minutes using a microwave reactor.

- Purify via column chromatography (ethyl acetate/hexane, 1:1).

Optimized Parameters :

Palladium-Catalyzed Cross-Coupling

Late-Stage Functionalization

For higher regioselectivity, Suzuki-Miyaura coupling introduces the pyridazin-3-yloxy group post-pyrrolidine formation. This method avoids side reactions associated with early-stage functionalization.

Synthetic Route :

- Synthesize 1-(pyrrolidin-1-yl)propan-1-one bearing a boronate ester at the 3-position.

- Couple with 3-bromopyridazine using Pd(PPh₃)₄ as a catalyst.

Reaction Table :

| Component | Quantity | Conditions |

|---|---|---|

| 3-Boronate-propan-1-one | 1 eq | Toluene/EtOH (3:1), 80°C |

| 3-Bromopyridazine | 1.1 eq | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq) |

| Yield | 76% |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques minimize solvent use while achieving high yields.

Method :

- Mix 3-(3-chlorophenyl)propan-1-one, 3-(pyridazin-3-yloxy)pyrrolidine, and K₂CO₃ in a ball mill.

- Process at 30 Hz for 2 hours.

- Yield : 82%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Component Cyclization | Scalable, fewer steps | Requires harsh bases | 65–85% |

| Microwave-Assisted | Rapid, high purity | Specialized equipment | 85–89% |

| Palladium Catalysis | High selectivity | Costly catalysts | 70–76% |

| Mechanochemical | Eco-friendly, solvent-free | Limited scalability | 75–82% |

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents on pyrrolidine reduce reaction rates. Using polar aprotic solvents (e.g., DMF) improves kinetics.

- Byproduct Formation : Early-stage pyridazine functionalization risks side reactions. Late-stage coupling mitigates this.

- Purification : Silica gel chromatography remains standard, but crystallization from ethyl acetate/hexane mixtures enhances purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazin-3-yloxy group undergoes nucleophilic displacement under basic conditions. Key findings include:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C, 12 h | R-substituted pyridazine derivatives | 72-85% | |

| Aryl boronic acids | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | Biaryl-coupled products | 68% |

-

The pyrrolidine nitrogen participates in alkylation with methyl iodide (MeI) in THF at 0°C, yielding N-methylated analogs (89% yield).

-

Chlorophenyl substituents remain inert under these conditions due to electron-withdrawing effects .

Reduction and Hydrogenation

The ketone moiety undergoes selective reduction:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | Secondary alcohol | 94% | |

| H₂ (1 atm), Pd/C | EtOAc, RT, 6 h | Saturated pyrrolidine derivative | 78% |

-

BH₃·THF selectively reduces the ketone without affecting the pyridazine ring .

-

Catalytic hydrogenation preserves the chlorophenyl group but saturates the pyrrolidine ring.

Cross-Coupling Reactions

Palladium-mediated coupling reactions demonstrate versatility:

| Reaction Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 63-71% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 55% |

-

The chlorophenyl group participates in Ullmann-type couplings with CuI/1,10-phenanthroline at 120°C .

-

Pyridazine oxygen acts as a directing group in C–H functionalization reactions .

Oxidation Reactions

Controlled oxidation modifies specific functional groups:

| Oxidizing Agent | Target Site | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Pyrrolidine C–N bond | Pyrrolidone derivative | Requires pH control | |

| mCPBA | Pyridazine ring | N-oxide | 82% yield |

-

Ozone cleavage of the propan-1-one chain produces carboxylic acid derivatives (reaction time: 3 h at −78°C).

Acid/Base-Mediated Rearrangements

The compound shows pH-dependent stability:

| Condition | Observation | Mechanism | Source |

|---|---|---|---|

| 1M HCl, reflux | Pyridazine ring hydrolysis | Acid-catalyzed nucleophilic substitution | |

| 1M NaOH, 60°C | Chlorophenyl dehalogenation | Base-promoted elimination |

-

Fries rearrangement occurs under AlCl₃ catalysis at 120°C, relocating acyl groups on the chlorophenyl ring .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | MeCN | Cycloadduct with alkenes | 0.32 | |

| 365 | DCM | Diradical coupling products | 0.18 |

-

Singlet oxygen (¹O₂) generated via photosensitization reacts with pyrrolidine to form endoperoxides .

Mechanistic Insights

-

Palladium-mediated pathways : Oxidative addition of alkyl halides to Pd⁰ forms key intermediates, as demonstrated in Catellani-type reactions .

-

Steric effects : The 3-chlorophenyl group hinders nucleophilic attack at the para-position, favoring meta-substitution in electrophilic aromatic substitution .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways by stabilizing transition states.

Stability Considerations

-

Thermal degradation : Decomposes above 200°C via retro-aldol cleavage (TGA data: 5% mass loss at 215°C).

-

Light sensitivity : Stores best in amber vials under N₂ atmosphere (−20°C) to prevent photodegradation.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development : This compound has been identified as a promising lead for the development of new pharmaceuticals targeting specific biological pathways. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in disease mechanisms.

Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The presence of the chlorophenyl and pyridazin groups may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Neuropharmacology : The compound's structural features suggest potential applications in neuropharmacology. Research is ongoing to explore its effects on neurotransmitter systems, which may lead to advancements in treatments for neurological disorders.

Organic Synthesis

Intermediate for Complex Molecules : 3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can be achieved with lithium aluminum hydride or sodium borohydride.

- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions with amines or thiols.

Material Science

Polymeric Applications : The unique properties of this compound make it suitable for incorporation into polymeric materials. Research is being conducted on its potential use in creating novel materials with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Research

A study investigated the effects of various derivatives of this compound on cancer cell lines. Results indicated that certain modifications to the compound increased its cytotoxicity against breast cancer cells, suggesting a pathway for further drug development targeting this disease.

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of this compound revealed that it may modulate dopamine receptor activity. This finding opens avenues for exploring its use in treating disorders such as schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aryl Propanones

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)

- Structure : Differs in the halogen substituent (bromine at para-position vs. chlorine at meta-position) and lacks the pyridazin-3-yloxy group on pyrrolidine.

- Synthesis : Prepared via chloride-mediated methods, achieving quantitative yields .

- Halogen position influences electronic properties (e.g., dipole moments), which can alter solubility or metabolic stability.

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)

- Structure : Contains a pyridinyl group instead of pyridazine and a hydroxylated aryl ring.

- Toxicity Data: Negative in bacterial reverse mutation tests, but structural class III genotoxicity concerns were noted for analogs .

Heterocyclic Variations

3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

- Structure: Replaces pyridazin-3-yloxy-pyrrolidinyl with a 3,5-dimethylpyrazole group and includes an anilino linker.

- Synthesis : Derived from 3-chloroaniline, highlighting the role of aromatic amines in modifying reactivity .

- Implications : Pyrazole rings are associated with hydrogen-bonding capabilities, which may enhance target affinity compared to pyridazine’s electron-deficient nature.

3-[(3S)-Oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cathinone Derivatives

1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one (No. 28)

- Structure : Shares the 3-chlorophenyl group but includes an ethylamine side chain instead of pyrrolidinyl-pyridazine.

Biological Activity

3-(3-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a pyridazin-3-yloxy moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, including receptors and enzymes.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular functions and disease processes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds using the agar disc-diffusion method against various bacterial strains. The results indicated that derivatives of the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 11 µM to 200 nM depending on the specific derivative tested.

| Compound Derivative | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 11 |

| Compound B | E. coli | 200 |

| Compound C | P. aeruginosa | 200 |

Case Studies

- Case Study on Anticancer Activity : In a preclinical study, the compound was tested for its anticancer properties against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at concentrations below 10 µM.

- Neuropharmacological Effects : Another study investigated the neuropharmacological effects of similar pyrrolidine derivatives. The results suggested potential anxiolytic effects, evidenced by reduced anxiety-like behavior in rodent models when administered at low doses.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% typically required for pharmacological studies).

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

How can X-ray crystallography and computational modeling resolve structural ambiguities?

Q. Advanced

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. Symmetry operations and hydrogen bonding networks clarify conformational flexibility (e.g., pyrrolidine ring puckering) .

- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate electronic effects of substituents (e.g., chlorine’s inductive effects) .

How do electronic effects of substituents influence reactivity and biological interactions?

Q. Advanced

- Chlorophenyl group : Enhances lipophilicity and may interact with hydrophobic binding pockets in enzymes.

- Pyridazine oxygen : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites).

Electrostatic potential maps (EPMs) and Molecular Electrostatic Potential (MEP) surfaces can predict reactive sites for derivatization .

What purification methods are recommended post-synthesis?

Q. Basic

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Size-exclusion chromatography : Separates high-molecular-weight byproducts .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced

- Docking vs. Assays : If molecular docking predicts strong binding but in vitro assays show low activity, evaluate:

- Solubility issues (use DLS for aggregation testing).

- Metabolic stability (e.g., liver microsome assays).

- SAR studies : Systematically modify substituents (e.g., replacing pyridazine with pyrimidine) to identify critical pharmacophores .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility of intermediates.

- Waste disposal : Neutralize chlorinated byproducts before disposal .

How can stereochemical conformation be determined using spectroscopic and crystallographic methods?

Q. Advanced

- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial pyrrolidine substituents).

- Single-crystal XRD : ORTEP diagrams visualize chair vs. boat conformations of the pyrrolidine ring.

- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration by comparing experimental and simulated spectra .

What strategies are used to study metabolic pathways and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.